molecular formula C15H11Cl3I2N2O B15079443 3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide CAS No. 303106-66-3

3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide

Cat. No.: B15079443
CAS No.: 303106-66-3
M. Wt: 595.4 g/mol
InChI Key: AQGWNUGRMGXRED-UHFFFAOYSA-N
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Description

3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide is a complex organic compound with the molecular formula C15H11Cl3I2N2O and a molecular weight of 595.436 g/mol . This compound is characterized by the presence of iodine and chlorine atoms, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide involves its interaction with specific molecular targets. The compound’s iodine and chlorine atoms play a crucial role in its reactivity and binding affinity. It can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide can be compared with other similar compounds such as:

    3-Iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide:

    3-Iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide:

Properties

CAS No.

303106-66-3

Molecular Formula

C15H11Cl3I2N2O

Molecular Weight

595.4 g/mol

IUPAC Name

3-iodo-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide

InChI

InChI=1S/C15H11Cl3I2N2O/c16-15(17,18)14(21-12-6-4-10(19)5-7-12)22-13(23)9-2-1-3-11(20)8-9/h1-8,14,21H,(H,22,23)

InChI Key

AQGWNUGRMGXRED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)I

Origin of Product

United States

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